molecular formula C10H14O2S B14676576 2-{[(4-Methoxyphenyl)methyl]sulfanyl}ethan-1-ol CAS No. 35378-93-9

2-{[(4-Methoxyphenyl)methyl]sulfanyl}ethan-1-ol

Cat. No.: B14676576
CAS No.: 35378-93-9
M. Wt: 198.28 g/mol
InChI Key: AOJDHGMFDUEVML-UHFFFAOYSA-N
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Description

Ethanol, 2-[[(4-methoxyphenyl)methyl]thio]- is an organic compound with the molecular formula C10H14O2S It is a derivative of ethanol where the hydrogen atom of the hydroxyl group is replaced by a 2-[[(4-methoxyphenyl)methyl]thio] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[[(4-methoxyphenyl)methyl]thio]- typically involves the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzyl isothiocyanate. This intermediate is then reacted with ethanol in the presence of a base such as sodium hydroxide to yield the desired compound. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Ethanol, 2-[[(4-methoxyphenyl)methyl]thio]- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[[(4-methoxyphenyl)methyl]thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-[[(4-methoxyphenyl)methyl]thio] group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Ethanol, 2-[[(4-methoxyphenyl)methyl]thio]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Ethanol, 2-[[(4-methoxyphenyl)methyl]thio]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It can also interact with cellular membranes and proteins, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethyl alcohol: Similar in structure but lacks the thioether group.

    2-Methoxyethanol: Contains a methoxy group but lacks the phenyl and thioether groups.

    4-Methoxybenzyl chloride: Precursor in the synthesis of Ethanol, 2-[[(4-methoxyphenyl)methyl]thio]-.

Uniqueness

Ethanol, 2-[[(4-methoxyphenyl)methyl]thio]- is unique due to the presence of both the 4-methoxyphenyl and thioether groups, which impart distinct chemical and biological properties

Properties

CAS No.

35378-93-9

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]ethanol

InChI

InChI=1S/C10H14O2S/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5,11H,6-8H2,1H3

InChI Key

AOJDHGMFDUEVML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSCCO

Origin of Product

United States

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